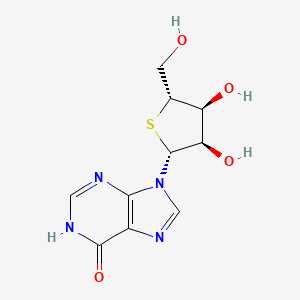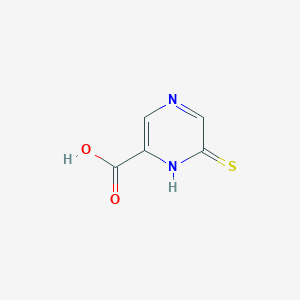
6-Mercaptopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptopyrazine-2-carboxylic acid is an organosulfur compound with the molecular formula C5H4N2O2S It is a derivative of pyrazine, characterized by the presence of both a mercapto (thiol) group and a carboxylic acid group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Mercaptopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
6-Mercaptopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-mercaptopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Mercaptopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Pyrazinecarboxylic acid: Lacks the thiol group but shares the pyrazine ring and carboxylic acid group.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups on the pyrazine ring.
Uniqueness: 6-Mercaptopyrazine-2-carboxylic acid is unique due to the presence of both a thiol and a carboxylic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H4N2O2S |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-sulfanylidene-1H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-6-2-4(10)7-3/h1-2H,(H,7,10)(H,8,9) |
InChI Key |
BYTUMZZBDLKLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



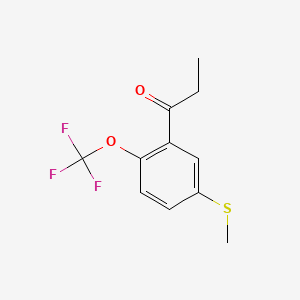

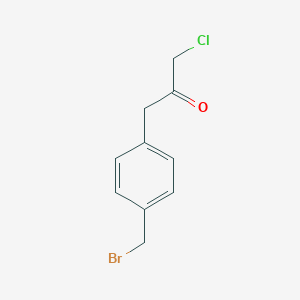
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)


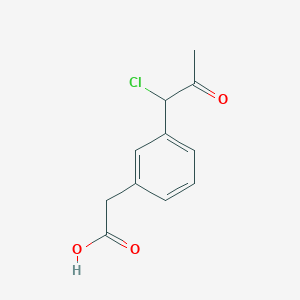
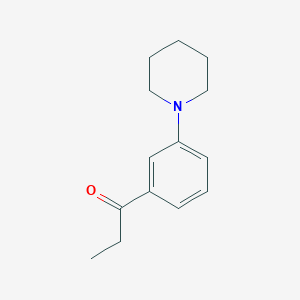
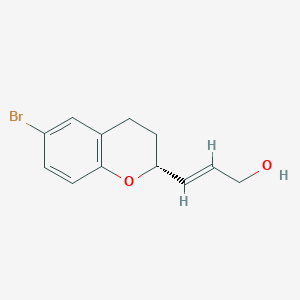
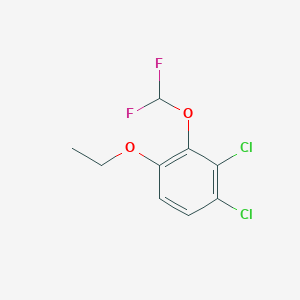
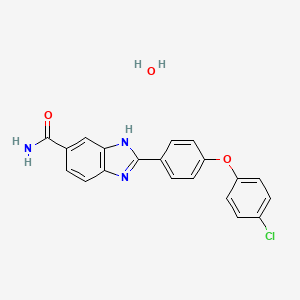
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
